2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Overview

Description

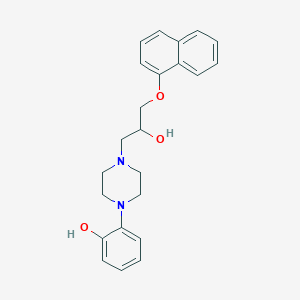

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is a complex organic compound with the molecular formula C23H26N2O3 It is characterized by the presence of a piperazine ring substituted with a hydroxyphenyl group and a naphthalenyloxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol typically involves a multi-step process:

Formation of the Naphthalenyloxypropyl Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalenyloxypropyl intermediate.

Piperazine Substitution: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring.

Hydroxyphenyl Substitution: Finally, the hydroxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. The hydroxy and naphthalenyloxy groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(4-(2-Hydroxy-3-(phenylpropyl)piperazin-1-yl)phenol): Similar structure but lacks the naphthalenyloxy group.

2-(4-(2-Hydroxy-3-(benzyl)piperazin-1-yl)phenol): Contains a benzyl group instead of the naphthalenyloxy group.

Uniqueness

The presence of the naphthalenyloxy group in 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol imparts unique properties, such as enhanced hydrophobic interactions and potential for π-π stacking interactions. These properties can influence its biological activity and make it distinct from similar compounds.

Biological Activity

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol, also known by its CAS number 133347-36-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 378.47 g/mol. The structure features a piperazine ring, a naphthalene moiety, and a phenolic group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3 |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 133347-36-1 |

| Synonyms | 2-(4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl)phenol |

Research indicates that the compound may exert its effects through various mechanisms:

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitors of TYR have therapeutic potential in treating hyperpigmentation disorders. For example, studies have shown that related compounds exhibit IC50 values in the low micromolar range, indicating significant inhibitory activity against TYR .

- Antioxidant Activity : The presence of phenolic groups typically correlates with antioxidant properties. Compounds with similar structures have been reported to demonstrate antioxidant activity, which can protect cells from oxidative stress .

- Antimicrobial Properties : Some studies suggest that derivatives of piperazine compounds exhibit antimicrobial activity, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Several studies have investigated the biological activities of compounds related to or derived from this compound:

- Study on Tyrosinase Inhibition : A study focused on the synthesis and evaluation of various phenolic derivatives showed that certain modifications to the naphthalene moiety enhanced inhibitory effects on TYR, with some compounds achieving IC50 values as low as 28.9 μM .

- Antioxidant and Cytotoxicity Evaluation : Another investigation assessed the antioxidant capacity of similar compounds using MTT assays, indicating that these compounds can exert protective effects on cellular structures while showing minimal cytotoxicity .

Properties

IUPAC Name |

2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBVIBLTYWRHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927573 | |

| Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132194-30-0 | |

| Record name | O-Desmethylnaftopidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.